molecular formula C13H12ClF4N3OS B2785105 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride CAS No. 2418681-35-1

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride

Cat. No.: B2785105
CAS No.: 2418681-35-1
M. Wt: 369.76
InChI Key: XYOHUIPCDOBXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C13H12ClF4N3OS and its molecular weight is 369.76. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3OS.ClH/c14-9-3-7(4-18)1-2-8(9)5-19-11(21)10-6-20-12(22-10)13(15,16)17;/h1-3,6H,4-5,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOHUIPCDOBXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)CNC(=O)C2=CN=C(S2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of trifluoromethyl and amino groups enhances its biological activity by influencing the compound's interaction with biological targets.

Research indicates that compounds containing thiazole moieties can act as inhibitors of various enzymes and receptors involved in cancer progression. Specifically, the thiazole structure contributes to the inhibition of kinases, which are critical in cell signaling pathways that regulate cell growth and proliferation.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases associated with tumor growth, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound across different cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa (Cervical Cancer)12.5Induction of apoptosis
A431 (Skin Cancer)15.0Inhibition of EGFR signaling
U251 (Glioblastoma)10.0Cell cycle arrest and apoptosis
CEM (T-Lymphocyte)9.6Modulation of cell survival pathways

Case Studies

  • Case Study: Efficacy in Glioblastoma
    A study conducted on U251 glioblastoma cells demonstrated that this compound significantly inhibited cell growth with an IC50 value of 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial dysfunction and activation of caspases.
  • Case Study: Skin Cancer Treatment
    In A431 cells, the compound showed an IC50 value of 15 µM, indicating effective inhibition of EGFR signaling pathways. This suggests potential use in targeted therapies for skin cancers where EGFR plays a pivotal role.

Pharmacokinetics

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and a moderate half-life, indicating potential for effective dosing regimens.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.